molecular formula C26H24N6O6S B14780182 (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide

(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14780182
M. Wt: 548.6 g/mol
InChI Key: LXCTVEVXPPPIPX-UHFFFAOYSA-N
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Description

(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:

    Formation of the Azo Group: The synthesis begins with the diazotization of 4-aminobenzenesulfonamide to form the diazonium salt. This is achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 3-phenyl-4,5-dihydro-1H-pyrazol-5-one to form the azo compound.

    Acylation: The resulting azo compound is acylated with (E)-N-(2-ethoxyphenyl)-3-oxopropanamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of azo compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of azo dyes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, and modifications of the compound could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments. Its azo group is responsible for the vivid colors, making it suitable for use in textile and printing industries.

Mechanism of Action

The mechanism of action of (E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide involves interactions with various molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Azo dyes: A broad class of compounds containing the azo group, used in dye manufacturing.

    Pyrazolone derivatives: Compounds containing the pyrazolone ring, used in pharmaceuticals.

Uniqueness

(E)-N-(2-Ethoxyphenyl)-3-oxo-3-(5-oxo-3-phenyl-4-((4-sulfamoylphenyl)diazenyl)-4,5-dihydro-1H-pyrazol-1-yl)propanamide is unique due to its combination of functional groups, including the azo, sulfonamide, and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H24N6O6S

Molecular Weight

548.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-oxo-3-[5-oxo-3-phenyl-4-[(4-sulfamoylphenyl)diazenyl]-4H-pyrazol-1-yl]propanamide

InChI

InChI=1S/C26H24N6O6S/c1-2-38-21-11-7-6-10-20(21)28-22(33)16-23(34)32-26(35)25(24(31-32)17-8-4-3-5-9-17)30-29-18-12-14-19(15-13-18)39(27,36)37/h3-15,25H,2,16H2,1H3,(H,28,33)(H2,27,36,37)

InChI Key

LXCTVEVXPPPIPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC(=O)N2C(=O)C(C(=N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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